Application: The compound “1-(2-hydroxy-4, 6-dimethoxyphenyl)-ethanone” (xanthoxyline), which is structurally similar to the one , has been used as a repellent against rice planthoppers.
Methods: The compound was tested for its repellency in H-tube olfactometer experiments.
Results: The compound showed significant repellency to three species of rice planthoppers under laboratory and greenhouse conditions.
1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as IC86621, is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 221.25 g/mol. This compound features a morpholine ring and a hydroxyl group attached to a phenyl group, making it structurally unique among various chemical entities. Its IUPAC name reflects its functional groups, highlighting the presence of both a ketone and an alcohol group within the structure. It is primarily recognized for its role as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair mechanisms, particularly in non-homologous end joining (NHEJ) pathways .
There is no current information available regarding the specific mechanism of action of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Its name, "DNA-PK inhibitor III," suggests a potential role in inhibiting the DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair []. However, further research is needed to confirm this and elucidate the detailed mechanism.
These reactions enable the modification of the compound for various applications in research and industry.
The primary biological activity of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its ability to inhibit DNA-PK. This inhibition is significant as DNA-PK plays a vital role in the repair of double-strand breaks in DNA, which are critical for maintaining genomic stability. By inhibiting this enzyme, IC86621 can interfere with cellular processes involved in DNA repair, making it a valuable tool in cancer research where DNA repair mechanisms are often dysregulated .
The synthesis of 1-(2-Hydroxy-4-morpholinophenyl)ethanone involves several key steps:
These synthetic pathways allow for the production of IC86621 with high purity and yield, suitable for research applications .
1-(2-Hydroxy-4-morpholinophenyl)ethanone has several applications:
Interaction studies have demonstrated that 1-(2-Hydroxy-4-morpholinophenyl)ethanone selectively inhibits DNA-PK without significantly affecting other kinases involved in cellular signaling pathways. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Additionally, studies have shown that its activity can be modulated by structural modifications, which may enhance its potency or selectivity against specific cancer types .
Several compounds share structural or functional similarities with 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-Hydroxyphenyl)ethanone | Contains a hydroxyl group on phenyl | Simple structure; less potent than IC86621 |
4-Hydroxycoumarin | Contains a coumarin core with hydroxyl functionality | Known for anti-inflammatory properties |
2-Hydroxyacetophenone | Similar acetophenone structure | Exhibits different biological activities |
1-(2-Hydroxy-4-methoxyphenyl)ethanone | Contains methoxy group instead of morpholine | Different pharmacological profile |
The uniqueness of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its specific inhibition of DNA-PK, making it particularly relevant in cancer research compared to other similar compounds that may not exhibit this level of specificity or potency .